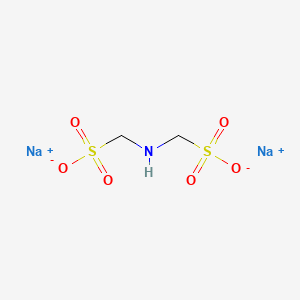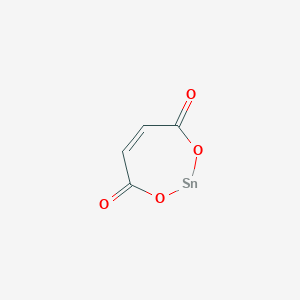
1,3,2-Dioxastannepin-4,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,2-Dioxastannepin-4,7-dione is a chemical compound that belongs to the family of tin compounds. It is known for its unique structure, which includes a tin atom bonded to two oxygen atoms and a dione group. This compound is often used as a stabilizer for plastics and as an additive in paints due to its catalytic properties .
Preparation Methods
1,3,2-Dioxastannepin-4,7-dione can be synthesized through the reaction of dioctyltin oxide with maleic anhydride in the presence of tetrahydrofuran. The reaction is typically carried out at a temperature of 50°C, followed by purification and precipitation to obtain the final product . Industrial production methods involve similar processes but on a larger scale, ensuring the compound’s stability and purity.
Chemical Reactions Analysis
1,3,2-Dioxastannepin-4,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of tin oxides.
Reduction: Reduction reactions can convert the compound into lower oxidation state tin compounds.
Substitution: The compound can undergo substitution reactions where the tin atom is replaced by other metals or elements. Common reagents used in these reactions include strong acids, bases, and oxidizing agents.
Scientific Research Applications
1,3,2-Dioxastannepin-4,7-dione has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic synthesis reactions.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.
Mechanism of Action
The mechanism of action of 1,3,2-Dioxastannepin-4,7-dione involves its interaction with molecular targets such as enzymes and proteins. The tin atom in the compound can form coordination bonds with various biological molecules, affecting their structure and function. This interaction can lead to changes in enzyme activity, protein folding, and other cellular processes .
Comparison with Similar Compounds
1,3,2-Dioxastannepin-4,7-dione can be compared with other similar compounds such as:
Di-n-butyltin maleate: This compound has similar stabilizing properties but differs in its molecular structure and specific applications.
Dioctyltin maleate: Another similar compound used as a stabilizer in plastics, with differences in its reactivity and industrial uses. The uniqueness of this compound lies in its specific structure, which provides distinct catalytic and stabilizing properties compared to other tin compounds.
Properties
CAS No. |
4933-26-0 |
|---|---|
Molecular Formula |
C4H2O4Sn |
Molecular Weight |
232.77 g/mol |
IUPAC Name |
1,3,2λ2-dioxastannepine-4,7-dione |
InChI |
InChI=1S/C4H4O4.Sn/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/q;+2/p-2 |
InChI Key |
CJSGFXKAHVWGMU-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=O)O[Sn]OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


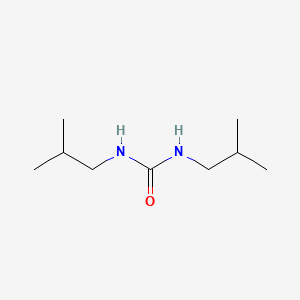
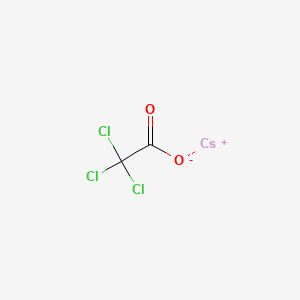
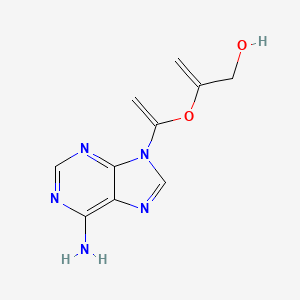
![8-Chloro-5,6-dihydrobenzo[f]quinazoline-1,3-diamine](/img/structure/B12658466.png)


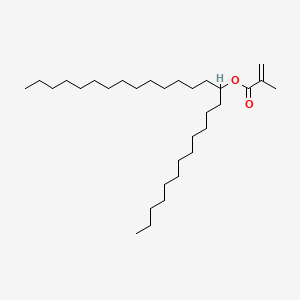
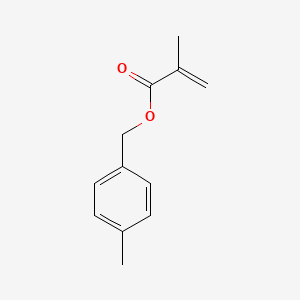


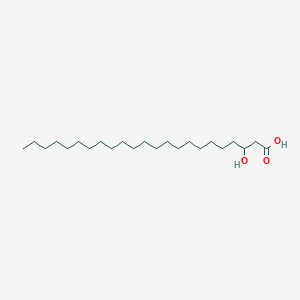
![2,10,12,13,14-pentazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3,5,7,11,14,16-heptaen-9-one](/img/structure/B12658516.png)
